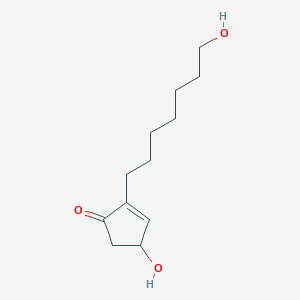
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes a hydroxyheptyl side chain and a hydroxyl group attached to the cyclopentenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the conjugate addition of a nitrile to 2-(7-hydroxyheptyl)cyclopent-2-enone, followed by subsequent elaboration via aldehydes . This method provides a direct route to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one has a wide range of scientific research applications:
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can undergo nucleophilic conjugate addition reactions, which are crucial in various biological processes . The compound’s hydroxyl groups also allow it to participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
4-Hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as:
Cyclopentenone: Contains a similar five-membered ring but lacks the hydroxyheptyl side chain.
4-Hydroxy-2-cyclopentenone: Similar structure but without the extended side chain.
Cyclohexenone: A six-membered ring analog with different chemical properties.
The uniqueness of this compound lies in its specific side chain and hydroxyl group arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
64831-06-7 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
4-hydroxy-2-(7-hydroxyheptyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20O3/c13-7-5-3-1-2-4-6-10-8-11(14)9-12(10)15/h8,11,13-14H,1-7,9H2 |
InChI Key |
IUWYHMZSXNYIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)

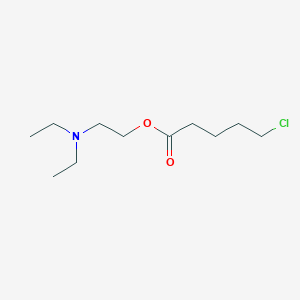
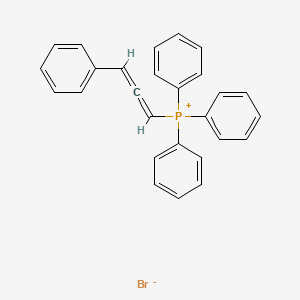
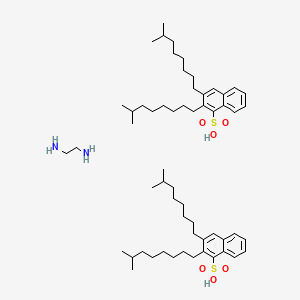
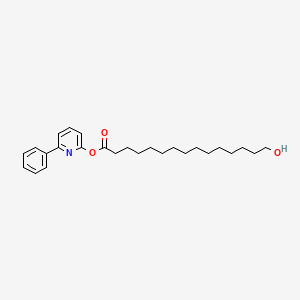
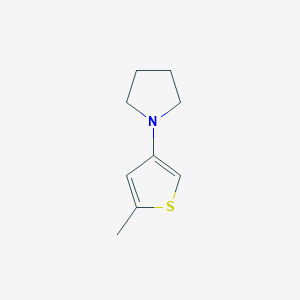
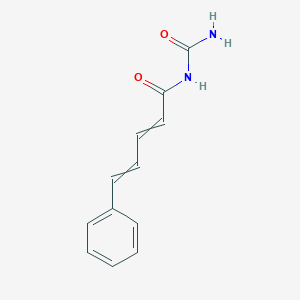


![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
